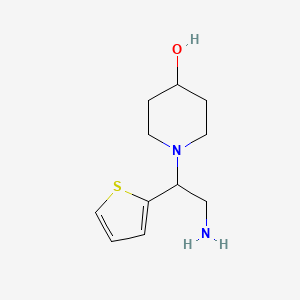
1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol is a compound that features a piperidine ring substituted with an amino-thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and thiophene rings in its structure suggests it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Amination: The amino group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and signal transduction.
Medicine: Due to its structural features, it may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol is not fully understood. it is likely to interact with various molecular targets, including receptors and enzymes, due to its structural features. The piperidine ring may facilitate binding to certain receptors, while the thiophene moiety could interact with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted derivatives.
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives.
Uniqueness
1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol is unique due to the combination of the piperidine and thiophene rings in its structure. This dual-ring system may confer unique biological activities and chemical reactivity compared to other compounds with only one of these rings.
Properties
Molecular Formula |
C11H18N2OS |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-(2-amino-1-thiophen-2-ylethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H18N2OS/c12-8-10(11-2-1-7-15-11)13-5-3-9(14)4-6-13/h1-2,7,9-10,14H,3-6,8,12H2 |
InChI Key |
SGPVZBSDYYPLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(CN)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















